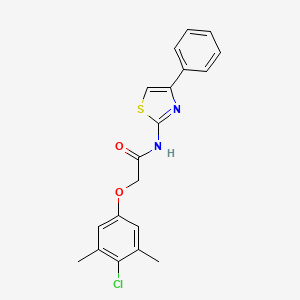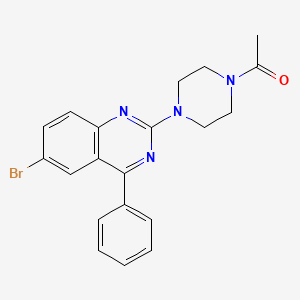![molecular formula C26H14N4O5 B3571906 5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3571906.png)
5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]
説明
'5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]', commonly known as OxyBIS, is a heterocyclic compound that has gained significant attention in scientific research applications. OxyBIS has unique chemical properties that make it an important tool in the study of biological systems.
作用機序
OxyBIS is a fluorescent molecule that binds to proteins and other biological molecules. When excited with light of a specific wavelength, OxyBIS emits fluorescence, which can be detected and quantified. The binding of OxyBIS to biological molecules can alter their properties, allowing researchers to study their function and interactions.
Biochemical and Physiological Effects:
OxyBIS has been shown to have minimal effects on biochemical and physiological processes in biological systems. It has a low toxicity profile and does not interfere with cellular function. OxyBIS has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, without any adverse effects.
実験室実験の利点と制限
OxyBIS has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low levels of biological molecules. It is also a versatile tool that can be used in a variety of experimental settings. However, OxyBIS has some limitations. It requires specialized equipment to detect fluorescence and may not be suitable for all experimental systems.
将来の方向性
There are several future research directions for OxyBIS. One area of research is the development of new OxyBIS derivatives with improved properties, such as increased sensitivity or selectivity. Another area of research is the application of OxyBIS in vivo, to study biological processes in living organisms. Finally, OxyBIS could be used in drug discovery to identify potential drug targets and screen for new drugs.
Conclusion:
In conclusion, OxyBIS is a valuable tool for scientific research that has a wide range of applications. Its unique chemical properties make it an important tool for the study of biological systems. OxyBIS has minimal effects on biochemical and physiological processes, making it a safe and versatile tool for lab experiments. There are several future research directions for OxyBIS, including the development of new derivatives and the application of OxyBIS in vivo.
科学的研究の応用
OxyBIS has been used extensively in scientific research as a fluorescent probe for biological systems. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. OxyBIS has also been used as a tool for drug discovery, as it can help identify potential drug targets.
特性
IUPAC Name |
5-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)oxy-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O5/c31-23-17-9-7-15(13-19(17)25(33)29(23)21-5-1-3-11-27-21)35-16-8-10-18-20(14-16)26(34)30(24(18)32)22-6-2-4-12-28-22/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDUCMFWITYRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571829.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)

![5-[(1-naphthyloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3571851.png)
![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)

![4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
![4-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3571890.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571898.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3571903.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylamide](/img/structure/B3571914.png)